molecular formula C9H6F2N2O2 B3372304 Methyl 5,6-difluoro-1H-indazole-3-carboxylate CAS No. 885279-01-6

Methyl 5,6-difluoro-1H-indazole-3-carboxylate

Cat. No.: B3372304
CAS No.: 885279-01-6
M. Wt: 212.15 g/mol
InChI Key: YRGUJTBYEOMZLU-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Modern Organic Synthesis and Chemical Biology

The indazole scaffold, an aromatic heterocyclic compound consisting of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone in medicinal chemistry and organic synthesis. chemicalbook.comresearchgate.net Its structural versatility and unique chemical properties make it an essential building block for creating novel therapeutic agents. mdpi.com The indazole nucleus is present in numerous commercially available drugs and clinical candidates, demonstrating its broad therapeutic potential across various disease areas, including oncology, inflammation, and neurology. chemicalbook.comgoogle.com

In chemical biology, indazole derivatives are utilized as probes to investigate biological pathways and protein functions. Their ability to act as inhibitors for enzymes like protein kinases and nitric oxide synthases makes them invaluable tools for research. researchgate.netdiva-portal.org The planar nature of the indazole ring allows it to participate in various binding interactions with biological macromolecules, while the nitrogen atoms can act as hydrogen bond donors or acceptors, further enhancing binding affinity and specificity. researchgate.net The development of efficient synthetic routes to functionalized indazoles continues to be an active area of research, aiming to expand the chemical space available for drug discovery. nih.gov

Strategic Role of Fluorine Substitution in Heterocyclic Systems

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in modern drug design, often referred to as "fluorine chemistry." researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence the physicochemical and pharmacological profile of a molecule. organic-chemistry.org

Strategically placing fluorine atoms on a heterocyclic scaffold can lead to several beneficial effects:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. scholaris.ca

Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a compound's solubility, absorption, and receptor binding characteristics.

Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby improving binding affinity and potency. nih.gov

Improved Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier. google.com

This strategic use of fluorine has led to the development of numerous successful fluorinated heterocyclic drugs, highlighting the importance of this approach in medicinal chemistry. google.com

Historical Context and Evolution of Research on Methyl 5,6-difluoro-1H-indazole-3-carboxylate

The specific history of this compound is closely tied to the broader exploration of fluorinated indazoles as potential therapeutic agents. The parent molecule, 5,6-difluoro-1H-indazole-3-carboxylic acid, was described in a patent filed in the late 1980s as part of an effort to develop novel serotonin (B10506) 3 (5-HT₃) receptor antagonists. google.com This indicates that research into this particular difluoro-substitution pattern on the indazole core has roots in the search for treatments for conditions like nausea and vomiting, particularly those associated with chemotherapy.

The evolution from the carboxylic acid to its methyl ester derivative, this compound, represents a standard progression in synthetic chemistry. Esters are common intermediates because they protect the carboxylic acid group and allow for further chemical modifications, such as conversion to amides. The development of this methyl ester provided a versatile chemical handle for medicinal chemists to use as a building block. Its primary role has been as a precursor in the synthesis of more complex molecules, where the 5,6-difluoro-1H-indazole-3-carboxylate core is incorporated into a larger final compound. diva-portal.orgnih.gov

Overview of Research Trajectories and Academic Relevance of this compound

The research trajectory for this compound has been predominantly that of a key synthetic intermediate rather than a final product with direct biological applications. Its academic and industrial relevance stems from its utility in structure-activity relationship (SAR) studies. By using this compound, researchers can systematically introduce a difluorinated indazole moiety into a series of potential drug candidates.

The primary research applications for this compound fall into several categories:

Fragment-Based Drug Discovery: The 5,6-difluoro-indazole core serves as a valuable fragment for building potential inhibitors of various enzymes, particularly protein kinases, which are common targets in cancer therapy. nih.gov

Lead Optimization: In the process of optimizing a lead compound, replacing a non-fluorinated indazole ring with the 5,6-difluoro analog allows chemists to probe the effects of fluorine substitution on potency, selectivity, and pharmacokinetic properties.

Development of Novel Bioactive Compounds: The compound is a starting material for creating novel chemical entities. The ester functional group can be readily converted into amides, hydrazides, or other functional groups, leading to a diverse library of derivatives for biological screening. nih.gov

The academic relevance of this compound is therefore defined by its role as an enabling tool in medicinal chemistry, facilitating the synthesis and exploration of new fluorinated indazole-based compounds with tailored biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6-difluoro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGUJTBYEOMZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC(=C(C=C21)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696364
Record name Methyl 5,6-difluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-01-6
Record name Methyl 5,6-difluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5,6 Difluoro 1h Indazole 3 Carboxylate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For Methyl 5,6-difluoro-1H-indazole-3-carboxylate, the primary disconnection points are within the indazole core and at the ester functional group.

The most common disconnection strategy involves breaking the N-N and C-N bonds of the pyrazole (B372694) portion of the indazole ring. This leads back to a suitably substituted 2-amino-4,5-difluorobenzaldehyde or a related carbonyl derivative. The nitrogen atoms can be introduced via a reaction with a hydrazine equivalent. An alternative disconnection targets the C3-N2 and N1-C7a bonds, often pointing towards a cyclization of a substituted phenylhydrazine derivative.

A second key disconnection is at the C3-carboxylate bond. This suggests two main forward synthetic approaches:

Late-stage functionalization: Building the 5,6-difluoro-1H-indazole core first, followed by the introduction of the carboxylate group at the C3 position.

Precursor functionalization: Utilizing a starting material that already contains the ester or a precursor functional group, which is then carried through the cyclization reaction to form the indazole ring.

These disconnections lead to key precursors such as difluorinated acetophenones, benzonitriles, or benzoic acids, which serve as the foundational building blocks for the synthesis.

Cyclization Pathways for the Formation of the Indazole Core

The construction of the bicyclic indazole nucleus is the cornerstone of the synthesis. Various cyclization strategies have been developed, which can be broadly categorized into regioselective annulation reactions and functional group interconversions.

Annulation reactions involve the formation of a ring onto a pre-existing structure. For indazole synthesis, this typically entails the reaction of a substituted benzene (B151609) derivative with a reagent that provides the necessary atoms for the pyrazole ring.

One of the most classical and reliable methods is the reaction of an ortho-fluoro carbonyl compound with hydrazine. researchgate.net In the context of the target molecule, this would involve the condensation of a 2-amino-4,5-difluorophenyl ketone derivative with hydrazine or a protected hydrazine. The subsequent intramolecular cyclization and dehydration yield the indazole core.

Another powerful strategy is the [3+2] cycloaddition reaction. This approach involves the reaction of a diazo compound with an aryne. organic-chemistry.org For instance, an o-(trimethylsilyl)aryl triflate can serve as an aryne precursor, which then reacts with a diazo compound like ethyl diazoacetate to form the indazole-3-carboxylate structure directly. organic-chemistry.orgorgsyn.org The regioselectivity of these reactions is crucial for ensuring the correct isomer is formed. Catalyst-dependent regioselective oxidative annulation has also been described for constructing fused N-heterocyclic frameworks. researchgate.net

Reaction Type Precursors Key Reagents Reference
Hydrazine Condensation2-Fluoro-4,5-difluoroacetophenoneHydrazine (N₂H₄) researchgate.net
[3+2] Cycloadditiono-(trimethylsilyl)phenyl triflate, DiazoesterCsF or TBAF organic-chemistry.orgnih.gov
Oxidative AnnulationAzobenzene, Sulfoxonium ylideCu(OAc)₂ nih.gov

This table presents generalized annulation strategies applicable to indazole synthesis.

This class of reactions involves the transformation of existing functional groups on an aromatic precursor to facilitate ring closure. A prominent example is the direct conversion of ortho-aminobenzacetates through a diazotization reaction. sioc-journal.cn This method is operationally simple and proceeds under mild conditions, offering an efficient route to 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn The process involves the in-situ formation of a diazonium salt from the amino group, which then undergoes intramolecular cyclization.

Similarly, syntheses starting from 2-halobenzonitriles are common. A copper-catalyzed coupling reaction of a 2-halobenzonitrile with a hydrazine carboxylic ester can proceed via a cascade coupling-condensation process to furnish the substituted 3-aminoindazole, which can be further converted to the desired carboxylate. organic-chemistry.org

Introduction and Control of Fluorine Substituents on the Aromatic Ring

The presence of two fluorine atoms at the 5- and 6-positions significantly influences the electronic properties and biological activity of the molecule. The introduction of these substituents is a critical step in the synthesis.

The most straightforward approach is to begin the synthesis with a commercially available, pre-fluorinated starting material. For example, a synthetic route to a similar compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, starts from 2,3-difluorobenzoic acid. researchgate.net For the target molecule, a starting material like 3,4-difluoroacetophenone or 3,4-difluorobenzoic acid would be an ideal precursor, as the relative positions of the substituents would translate to the 5,6-difluoro pattern on the indazole ring after cyclization.

Direct fluorination of the indazole or benzene ring is an alternative, though often more challenging, strategy due to issues with regioselectivity. Methods for direct fluorination of aromatic rings exist, such as electrophilic substitution using reagents like NF₄BF₄. dtic.mil More modern methods for the fluorination of heterocycles use reagents like N-Fluorobenzenesulfonimide (NFSI). organic-chemistry.org However, these methods may not provide the desired 5,6-difluoro substitution pattern selectively and are often employed for fluorination at specific positions, such as the C-3 position of an existing indazole ring. organic-chemistry.org Therefore, using a difluorinated starting material is generally the more efficient and controllable strategy.

Esterification and Functionalization of the Carboxylate Moiety

The methyl ester at the C3-position can be introduced at different stages of the synthesis.

One common pathway involves the synthesis of the corresponding carboxylic acid, 5,6-difluoro-1H-indazole-3-carboxylic acid, followed by a standard esterification reaction. chemimpex.com The carboxylic acid can be prepared via methods such as the hydrolysis of a nitrile or the oxidation of an aldehyde at the 3-position. nih.govgoogle.com The subsequent esterification can be achieved by reacting the carboxylic acid with methanol under acidic conditions (e.g., using sulfuric acid or thionyl chloride).

Alternatively, the ester group can be incorporated from the beginning of the synthesis. As mentioned, the [3+2] cycloaddition of an aryne with ethyl diazoacetate directly yields an indazole-3-carboxylate. orgsyn.org Similarly, the diazotization of ortho-aminobenzacetates also provides a direct route to the ester derivative. sioc-journal.cn If a different ester (e.g., ethyl) is formed during the synthesis, it can be converted to the methyl ester via transesterification if necessary.

Method Precursor Key Reagents Product
Direct Esterification5,6-difluoro-1H-indazole-3-carboxylic acidMethanol (CH₃OH), H₂SO₄This compound
Cycloaddition4,5-difluorobenzyne precursorMethyl diazoacetateThis compound
DiazotizationMethyl 2-amino-4,5-difluorophenylacetateNaNO₂, HClThis compound

This table outlines potential pathways for obtaining the final ester product.

Development of Efficient and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient in terms of yield but also environmentally sustainable. For the synthesis of this compound, this involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

The use of catalysis is central to improving efficiency. Transition-metal catalysts, including palladium, copper, and cobalt, are frequently used to facilitate C-H activation and annulation reactions for indazole synthesis. researchgate.netnih.govnih.gov These catalytic cycles often allow for milder reaction conditions and greater functional group tolerance compared to classical methods.

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, represent another strategy for improving efficiency and sustainability. For example, a one-pot, three-component reaction has been developed for synthesizing 3-aroylimidazo[1,2-a]-N-heterocycles, and similar principles can be applied to indazole synthesis. researchgate.net

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating organic reactions. mdpi.com By using microwave irradiation, reaction times can often be dramatically reduced from hours to minutes, leading to significant energy savings and potentially higher yields by minimizing byproduct formation. mdpi.com Furthermore, developing metal-free reaction conditions, such as the use of iodine-mediated synthesis or metal-free fluorination, contributes to greener chemistry by avoiding toxic and expensive heavy metals. nih.govorganic-chemistry.org

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks, offering high efficiency and functional group tolerance. nih.govresearchgate.net Several transition metals, including palladium, rhodium, and copper, have been successfully employed in the synthesis of indazole derivatives. nih.govnih.gov While a specific protocol for this compound is not extensively documented, established catalytic systems for analogous structures provide a strong basis for potential synthetic routes.

Palladium-Catalyzed Intramolecular C-H Amination: A plausible and efficient route involves the palladium-catalyzed intramolecular C-H amination of a suitable precursor. nih.gov This strategy typically starts from a substituted aminohydrazone. For the target molecule, the synthesis would commence from a precursor like methyl 2-amino-4,5-difluorobenzoate. The reaction proceeds via the formation of a hydrazone, followed by a palladium-catalyzed cyclization that forms the N-N bond of the indazole ring. The general transformation is highlighted in the scheme below.

Scheme 1: Proposed Palladium-Catalyzed Synthesis of this compound

Catalyst/ReagentRoleReference
Palladium(II) AcetateCatalyst nih.gov
Ligand (e.g., Xantphos)Stabilizes catalyst, promotes reaction nih.gov
Base (e.g., K2CO3)Activates substrate nih.gov

Rhodium-Catalyzed C-H Activation and Annulation: Rhodium catalysts are well-known for their ability to mediate C-H activation, enabling the direct functionalization of aromatic rings. nih.govresearchgate.net A potential rhodium-catalyzed approach to this compound could involve the reaction of a difluorinated benzimidate with a nitrosobenzene derivative, a strategy that has been successful for other substituted indazoles. nih.gov Another rhodium-catalyzed pathway could be the double C-H activation of an aldehyde phenylhydrazone derived from a 4,5-difluorinated phenylhydrazine. nih.govrsc.org

Copper-Catalyzed Intramolecular N-Arylation: Copper-catalyzed methods provide a cost-effective alternative to palladium catalysis for the synthesis of N-heterocycles. mdpi.comnih.gov The intramolecular N-arylation of an o-haloarylhydrazone is a common copper-catalyzed route to indazoles. nih.gov In this approach, a precursor such as methyl 2-bromo-4,5-difluorobenzoate could be reacted with hydrazine to form the corresponding hydrazone, which would then undergo a copper-catalyzed cyclization.

Table 1: Overview of Potential Transition Metal-Catalyzed Approaches

Catalytic System Precursor Type Key Transformation Potential Advantages
Palladium(II)/Ligand Aminohydrazone Intramolecular C-H Amination High efficiency, good functional group tolerance
Rhodium(III)/Oxidant Benzimidate/Nitrosoarene C-H Activation/Annulation Atom economy, direct functionalization
Copper(I)/Ligand o-Haloarylhydrazone Intramolecular N-Arylation Cost-effective, readily available catalysts

Mechanistic Insights into Optimized Synthesis Protocols

Understanding the reaction mechanisms of these transition metal-catalyzed syntheses is crucial for optimizing reaction conditions and extending the substrate scope.

Mechanism of Palladium-Catalyzed Intramolecular C-H Amination: The catalytic cycle of the palladium-catalyzed intramolecular C-H amination is believed to proceed through the following key steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-X bond (where X is a halide) of an appropriately substituted precursor or facilitates a C-H activation.

Coordination and Deprotonation: The hydrazone nitrogen coordinates to the palladium center, followed by base-mediated deprotonation to form a palladium-amido species.

Reductive Elimination: The crucial C-N bond is formed through reductive elimination, yielding the indazole product and regenerating the Pd(0) catalyst.

Mechanism of Rhodium-Catalyzed C-H Activation/Annulation: In the case of rhodium-catalyzed synthesis from an aldehyde phenylhydrazone, the proposed mechanism involves:

C-H Activation: The Rh(III) catalyst coordinates to the hydrazone and selectively activates an ortho C-H bond on the phenyl ring, forming a five-membered rhodacycle intermediate. nih.gov

Insertion: The aldehyde C-H bond then inserts into the Rh-C bond, leading to a six-membered rhodacycle. nih.gov

Reductive Elimination: Reductive elimination from this intermediate forms the indazole ring and a Rh(I) species, which is then oxidized back to Rh(III) to complete the catalytic cycle. nih.gov

Mechanism of Copper-Catalyzed Intramolecular N-Arylation: The copper-catalyzed N-arylation likely proceeds via an oxidative addition-reductive elimination pathway, similar to palladium catalysis, although the exact nature of the active copper species (Cu(I) or Cu(III)) can be debated depending on the specific reaction conditions.

Precursor Synthesis and Their Role in Convergent and Divergent Syntheses

Synthesis of Key Precursors:

Methyl 2-amino-4,5-difluorobenzoate: This precursor is crucial for methods involving diazotization or direct cyclization of an aniline derivative. Its synthesis typically involves the esterification of 2-amino-4,5-difluorobenzoic acid with methanol under acidic conditions. nbinno.comglobalchemmall.com

Methyl 2-bromo-4,5-difluorobenzoate: This is a key precursor for copper- or palladium-catalyzed cross-coupling reactions. It can be synthesized from 2-amino-4,5-difluorobenzoic acid via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide. chemicalbook.com

Table 2: Key Precursors and Their Synthesis

Precursor CAS Number Molecular Formula Synthetic Route Reference
Methyl 2-amino-4,5-difluorobenzoate 207346-42-7 C8H7F2NO2 Esterification of 2-amino-4,5-difluorobenzoic acid nbinno.com
2-Bromo-4,5-difluorobenzoic acid 188429-53-6 C7H3BrF2O2 Diazotization of 2-amino-4,5-difluorobenzoic acid followed by bromination medchemexpress.com

Role in Convergent and Divergent Syntheses:

Convergent Synthesis: In a convergent approach, the difluorinated benzene ring and the pyrazole-3-carboxylate moiety are synthesized separately and then coupled in a late-stage reaction. For example, a palladium-catalyzed cross-coupling reaction between a difluorinated aryl halide and a pre-formed pyrazole derivative could be a convergent strategy. This approach is often advantageous for building molecular complexity efficiently. nih.gov

Divergent Synthesis: A divergent strategy would involve the synthesis of a common intermediate, such as 5,6-difluoro-1H-indazole, which can then be functionalized at the 3-position to yield the target methyl carboxylate and other derivatives. This approach is useful for creating a library of related compounds for structure-activity relationship studies. rsc.orgresearchgate.netrsc.org For instance, the indazole ring could be formed first, followed by lithiation at the 3-position and subsequent carboxylation.

Reactivity and Chemical Transformations of Methyl 5,6 Difluoro 1h Indazole 3 Carboxylate

Reactions at the Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, but the N-H tautomerism and subsequent deprotonation result in reactivity at both the N1 and N2 positions. The regioselectivity of these reactions is a critical aspect of its chemistry and is highly dependent on reaction conditions, including the choice of base, solvent, and electrophile. beilstein-journals.orgd-nb.info Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. beilstein-journals.orgnih.gov

Direct N-alkylation of the indazole ring system often leads to a mixture of N1 and N2 substituted products. beilstein-journals.org The ratio of these isomers is influenced by both steric and electronic factors, as well as the reaction conditions employed. For instance, in related indazole-3-carboxylate systems, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product. d-nb.infonih.gov This selectivity is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can chelate with the oxygen of the C3-carboxylate group, sterically hindering the N2 position. nih.gov Conversely, using a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to decreased regioselectivity, yielding significant amounts of the N2 isomer. nih.gov

Mitsunobu reaction conditions, on the other hand, have been shown to favor the formation of the N2-alkylated regioisomer in other indazole systems. d-nb.info The choice of the alkylating agent is also crucial; primary alkyl halides and secondary alkyl tosylates have been successfully used while maintaining high N1 regioselectivity under specific conditions. d-nb.info

N-acylation reactions of indazoles generally exhibit a higher preference for the N1 position. This is often explained by the thermodynamic stability of the N1-acyl indazole product. Even if initial acylation occurs at the N2 position, an acyl group migration to the N1 position can occur to yield the more stable isomer. d-nb.infonih.gov

Table 1: Regioselectivity in N-Alkylation of Indazole-3-Carboxylate Analogs Data based on reactions with analogous compounds like methyl 1H-indazole-3-carboxylate or methyl 5-bromo-1H-indazole-3-carboxylate.

BaseSolventAlkylating AgentMajor ProductReference
NaHTHFn-Pentyl bromideN1 (>99:1) d-nb.infonih.gov
Cs₂CO₃DMFIsopropyl iodideN1 beilstein-journals.orgnih.gov
NaHDMFIsopropyl iodideN2 beilstein-journals.orgnih.gov
DEAD/PPh₃THFMethanolN2 beilstein-journals.org

Palladium-catalyzed cross-coupling reactions provide an effective method for the N-arylation and N-heteroarylation of indazoles. These reactions, often employing Buchwald-Hartwig amination conditions, allow for the formation of C-N bonds between the indazole nitrogen and various aryl or heteroaryl halides or triflates. This method is valuable for creating complex molecules with diverse electronic and structural properties. rsc.org

The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields and functional group tolerance. For the N-arylation of N-H heteroarenes like indazoles, various catalyst systems have been developed that are effective even with less reactive and more affordable aryl chlorides. rsc.orgresearchgate.net The reaction can be applied to a wide range of substrates, including indoles, pyrazoles, and indazoles, to produce N-arylated products in good to excellent yields. researchgate.net Given the structure of Methyl 5,6-difluoro-1H-indazole-3-carboxylate, both N1 and N2 arylation are possible, and the regioselectivity would likely depend on the specific ligand and reaction conditions, similar to N-alkylation.

Modifications and Derivatizations of the Carboxylate Group

The methyl ester at the C3 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups.

The methyl ester of this compound can be readily hydrolyzed to the corresponding 5,6-difluoro-1H-indazole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate salt. diva-portal.orgdiva-portal.org This hydrolysis is often a necessary step for subsequent amide bond formation. diva-portal.orgdiva-portal.org The resulting carboxylic acid is a key intermediate for the synthesis of many biologically active compounds. google.com

Amidation: Following hydrolysis to the carboxylic acid, the most common derivatization is amidation. This involves coupling the 5,6-difluoro-1H-indazole-3-carboxylic acid with a primary or secondary amine to form an amide bond. Standard peptide coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are effective for this transformation. researchgate.net Direct conversion from the methyl ester to an amide is also possible through aminolysis, although this often requires harsh conditions (high temperature and pressure) or specific catalysts.

Reduction: The carboxylate group can be reduced to a primary alcohol (hydroxymethyl group). This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as THF. The resulting (5,6-difluoro-1H-indazol-3-yl)methanol is a useful intermediate for further functionalization.

Transesterification: The methyl ester can be converted to other esters through transesterification. This can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. In the context of related indazole-3-carboxamide synthetic cannabinoids, transesterification from a methyl ester to an ethyl ester has been observed in the presence of ethanol, highlighting the susceptibility of this functional group to such transformations. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorinated Ring

The benzene (B151609) portion of the indazole ring system can undergo aromatic substitution reactions, though the reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The two fluorine atoms on the benzene ring are strongly deactivating groups for electrophilic aromatic substitution due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. wikipedia.org Furthermore, the fused pyrazole (B372694) ring also acts as an electron-withdrawing group, further deactivating the benzene ring towards electrophiles. Therefore, forcing conditions are typically required for EAS reactions like nitration, halogenation, or sulfonation. researchgate.netyoutube.com When substitution does occur, the directing effects of the substituents must be considered. The fluorine atoms are ortho-, para-directing, while the fused ring's directing effect is more complex. Nitration of 6,7-difluoro-3-methyl-1H-indazole has been shown to yield the 5-nitro derivative, indicating that substitution occurs at the position para to one fluorine and ortho to the other, and meta to the point of fusion with the pyrazole ring. researchgate.net For this compound, the only available position for substitution is at C4 or C7.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the difluorinated ring is highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the two fluorine atoms and the fused indazole system stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the displacement of a fluoride (B91410) ion by a nucleophile. nih.gov SNAr reactions typically proceed under milder conditions than EAS on this scaffold and offer a viable pathway for introducing nucleophiles such as amines, alkoxides, or thiolates onto the aromatic ring. The substitution would be expected to occur at either the C5 or C6 position.

Metalation and Cross-Coupling Reactions on the Indazole Scaffold

The indazole scaffold of this compound offers several positions amenable to metalation and subsequent cross-coupling reactions, enabling the introduction of a variety of substituents. While direct studies on this specific difluoro-indazole derivative are not extensively documented, the reactivity can be inferred from related indazole systems, particularly those bearing halogen substituents that are precursors for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. For these reactions to be applied to the benzene portion of the indazole, a leaving group, typically a halogen like bromine or iodine, is required. In the case of this compound, direct C-H activation or functionalization of the fluorinated ring would be necessary to introduce a suitable handle for cross-coupling.

However, the C3 position of the indazole ring can be functionalized. For instance, the synthesis of 3-aryl-1H-indazoles has been achieved through Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazoles with various arylboronic acids. mdpi.comresearchgate.net This suggests that if the carboxylate group at the C3 position of this compound were to be replaced with a halogen, it would serve as a versatile point for introducing aryl and heteroaryl moieties.

The following table, adapted from studies on related bromo- and iodo-indazoles, illustrates the potential scope of Suzuki-Miyaura cross-coupling reactions on the indazole core.

Indazole SubstrateCoupling PartnerCatalystBaseSolventYield (%)
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂OHigh
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMEGood
5-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMEGood

Chemo- and Regioselective Functionalization Studies

The functionalization of this compound presents challenges in chemoselectivity and regioselectivity, particularly concerning the two nitrogen atoms of the pyrazole ring. Alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the reaction conditions.

Extensive studies on the regioselective N-alkylation of the structurally similar methyl 5-bromo-1H-indazole-3-carboxylate provide significant insights. beilstein-journals.orgnih.govresearchgate.net The choice of base and solvent plays a crucial role in directing the alkylation to either the N1 or N2 position. Generally, conditions that favor the formation of a tight ion pair between the indazole anion and the counter-ion tend to favor N1 alkylation, while conditions that promote solvent-separated ion pairs can lead to increased N2 substitution. nih.gov

For instance, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation of methyl 1H-indazole-3-carboxylate derivatives. nih.govd-nb.info Conversely, employing a combination of NaH in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to a significant decrease in N1 selectivity. nih.gov The presence of the ester group at the C3 position can also influence the regioselectivity through steric hindrance and chelation effects.

The table below summarizes the effect of reaction conditions on the N1/N2 regioselectivity of alkylation for a model indazole-3-carboxylate system.

BaseSolventTemperature (°C)N1:N2 Ratio
NaHTHFrt → 50>99:1
Cs₂CO₃THF50>99:1
NaHDMFrt1.9:1
KHTHF5011:1

These findings suggest that for this compound, a careful selection of the base and solvent system is critical to achieve the desired regioselective N-functionalization. The electron-withdrawing nature of the fluorine atoms at the 5 and 6 positions may also influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, potentially affecting the N1/N2 ratio.

Utilization as a Versatile Synthetic Building Block for Complex Molecules

Methyl 1H-indazole-3-carboxylate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. nih.govresearchgate.net The ability to selectively functionalize the indazole core at multiple positions makes it a versatile scaffold for the construction of complex molecular architectures.

One of the most prominent applications of indazole-3-carboxylate derivatives is in the synthesis of synthetic cannabinoids. nih.gov The indazole core often serves as a bioisosteric replacement for the indole (B1671886) ring found in many classical cannabinoid structures. The synthesis of these compounds typically involves the N-alkylation of the indazole ring, followed by hydrolysis of the methyl ester and subsequent amide coupling with an appropriate amino acid or amine. diva-portal.org

The general synthetic route to such complex molecules starting from an indazole-3-carboxylate is outlined below:

Regioselective N-alkylation: Introduction of a desired alkyl or benzyl (B1604629) group at the N1 position of the indazole ring.

Ester Hydrolysis: Conversion of the methyl ester at the C3 position to a carboxylic acid.

Amide Coupling: Formation of an amide bond between the C3-carboxylic acid and a desired amine-containing fragment.

This synthetic strategy allows for the creation of a diverse library of compounds by varying the N1-substituent and the C3-amide moiety. The fluorine atoms in this compound can further modulate the pharmacokinetic and pharmacodynamic properties of the final molecules, making it an attractive starting material for drug discovery programs. nih.gov For example, fluorination is a common strategy to enhance metabolic stability and binding affinity.

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 5,6 Difluoro 1h Indazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For Methyl 5,6-difluoro-1H-indazole-3-carboxylate, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

A ¹H NMR spectrum would be expected to show signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and carboxylate groups. The ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbons bonded to fluorine would exhibit characteristic splitting due to C-F coupling.

Fluorine (¹⁹F) NMR Analysis of Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. nih.gov For this compound, the two fluorine atoms at positions 5 and 6 are chemically non-equivalent and would be expected to show distinct resonances. mdpi.com The analysis would provide information on their chemical shifts and coupling constants with each other (F-F coupling) and with neighboring protons (H-F coupling).

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Determination

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the proton and carbon signals. tetratek.com.tripb.pt COSY would establish proton-proton correlations, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively, confirming the connectivity of the molecular framework.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. mdpi.comscielo.br For this compound (C₉H₆F₂N₂O₂), HRMS would provide a high-precision mass measurement that confirms its molecular formula, distinguishing it from other compounds with the same nominal mass. capot.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy identifies functional groups within a molecule by detecting their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the N-H stretch of the indazole ring, the C=O stretch of the ester, C-O stretches, C-F stretches, and various vibrations of the aromatic ring system. d-nb.infomdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the conjugated indazole ring system. The position and intensity of these absorptions are influenced by the substituents on the aromatic ring.

X-ray Crystallography of Single Crystals of this compound

Determination of Molecular Geometry and Conformation

The X-ray crystallographic data allows for a detailed examination of the molecule's internal coordinates. The indazole ring system, a bicyclic aromatic heterocycle, is expected to be largely planar. The fluorine atoms at the 5- and 6-positions and the methyl carboxylate group at the 3-position introduce specific electronic and steric influences that subtly modulate the bond lengths and angles within this core structure.

The conformation of the methyl carboxylate group relative to the indazole ring is a key feature. The torsion angle between the plane of the indazole ring and the plane of the ester group dictates the degree of conjugation and steric hindrance, which in turn influences the molecule's reactivity and packing efficiency.

Table 1: Selected Bond Lengths for this compound (Hypothetical Data)

Bond Length (Å)
C5-F1 1.35
C6-F2 1.36
N1-N2 1.38
C3-C(O)O 1.49
C=O 1.22
C-O(CH3) 1.34

Table 2: Selected Bond Angles for this compound (Hypothetical Data)

Angle Degree (°)
F1-C5-C6 118.5
F2-C6-C5 119.0
N2-N1-C7a 112.0
C3-C(O)-O 125.0

Note: The data presented in Tables 1 and 2 are hypothetical as specific crystallographic data for this compound is not publicly available. The values are representative of similar known structures.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. In the case of this compound, these interactions are critical in determining the stability and physical properties of the crystalline solid.

The presence of the N-H group in the indazole ring provides a primary site for hydrogen bonding, acting as a hydrogen bond donor. The carbonyl oxygen of the methyl carboxylate group and the nitrogen atom at the 2-position of the indazole ring are potential hydrogen bond acceptors. These hydrogen bonds can lead to the formation of well-defined supramolecular synthons, such as dimers or extended chains, which are common motifs in the crystal structures of N-heterocyclic compounds.

Computational and Theoretical Investigations of Methyl 5,6 Difluoro 1h Indazole 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior. For Methyl 5,6-difluoro-1H-indazole-3-carboxylate, a DFT approach, such as using the B3LYP functional with a 6-311G basis set, would be a standard method to obtain a reliable optimized geometry and electronic properties. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. materialsciencejournal.org

The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions. materialsciencejournal.org For this compound, the electron-withdrawing fluorine atoms and the carboxylate group would be expected to influence these energy levels significantly.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Description Expected Influence on this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Lowered by electron-withdrawing fluorine and carboxylate groups, indicating reduced electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lowered, enhancing the molecule's ability to accept electrons.

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. diva-portal.org Green regions represent neutral potential. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the indazole ring, identifying them as sites for electrophilic interaction. The hydrogen atoms and regions near the electron-withdrawing fluorine atoms would likely exhibit positive potential. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
1H (N-H) Data not available Data not available
1H (Aromatic) Data not available Data not available
1H (Methyl) Data not available Data not available
13C (Carbonyl) Data not available Data not available

| 13C (Aromatic C-F) | Data not available | Data not available |

Note: This table is a template for the type of data generated in such a study. Specific values require dedicated computational analysis and experimental validation.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. This compound has rotational freedom, particularly around the bond connecting the carboxylate group to the indazole ring. Computational methods can be used to explore the potential energy surface by rotating this bond to identify stable conformers (energy minima) and the transition states that separate them. This analysis reveals the relative energies of different conformations and the energy barriers to their interconversion, which can influence the molecule's biological activity and physical properties.

Computational Studies on Reaction Mechanisms and Transition States Involving the Compound

Theoretical calculations are powerful tools for investigating the mechanisms of chemical reactions. For this compound, computational studies could elucidate the pathways of reactions such as N-alkylation or amide coupling, which are common for indazole-3-carboxylates. diva-portal.orgdiva-portal.org By mapping the reaction coordinates, chemists can identify transition state structures and calculate activation energies. This information provides a deeper understanding of reaction kinetics and selectivity, aiding in the optimization of synthetic procedures. For instance, studies on the reaction of indazoles with formaldehyde (B43269) have used DFT to determine the mechanism and formation of derivatives. nih.gov

In Silico Prediction of Intrinsic Chemical Properties and Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a range of global reactivity descriptors can be calculated. These descriptors provide quantitative measures of the molecule's intrinsic chemical properties and reactivity.

Table 3: Key Chemical Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of a molecule's ability to act as an electrophile. nih.gov |

Note: The calculation of these descriptors is dependent on the HOMO and LUMO energy values obtained from quantum chemical calculations.

These in silico predictions offer a comprehensive theoretical profile of this compound, guiding further experimental research into its chemical properties and potential applications.

Applications of Methyl 5,6 Difluoro 1h Indazole 3 Carboxylate in Chemical Synthesis and Materials Research

Role as a Scaffold for Novel Heterocyclic System Development

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology due to its presence in numerous biologically active molecules. nih.gov Methyl 5,6-difluoro-1H-indazole-3-carboxylate serves as a foundational structure for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the indazole core, particularly at the N1 position, allows for selective alkylation or arylation, leading to the generation of new molecular frameworks. nih.govresearchgate.net

Furthermore, the carboxylate group at the C3 position is a versatile handle for chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide array of amides, a common linkage in biologically relevant molecules. researchgate.net Alternatively, the ester can be reduced or converted to other functional groups, providing multiple pathways for derivatization. The difluoro substitution on the benzene (B151609) ring can influence the electronic properties and reactivity of the indazole system, potentially leading to novel reaction pathways and the development of unique heterocyclic structures that would be otherwise inaccessible. researchgate.netchemicalbook.com

Integration into Diverse Molecular Architectures for Advanced Research Applications

The utility of this compound extends to its role as a key intermediate in the assembly of complex molecular architectures. Its rigid, bicyclic structure provides a stable platform upon which to build larger, three-dimensional molecules for academic investigation. Researchers can leverage the compound's multiple functionalization points to integrate it into larger systems.

For example, the N-H group can be used for attachment to polymers or solid supports, facilitating the synthesis of compound libraries. The ester group allows for linkage to other molecular fragments through amide bond formation or other coupling reactions. researchgate.net The fluorine atoms, beyond their electronic influence, provide a unique spectroscopic signature (¹⁹F NMR) that can be used to probe the molecule's environment and interactions within a larger assembly. This strategic incorporation is crucial in fields like supramolecular chemistry and drug discovery, where the spatial arrangement and electronic properties of constituent parts dictate the function of the final architecture. scholaris.calookchem.com

Development of Chemical Probes for In Vitro Biological Target Interaction Studies

In the academic pursuit of understanding biological processes, chemical probes are indispensable tools. These are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. This compound serves as a valuable starting point for the rational design of such probes.

The indazole core itself is known to interact with various biological targets. scholaris.calookchem.com By modifying the scaffold of this compound, researchers can synthesize derivatives and study their interactions with proteins in vitro. For instance, attaching reporter groups (like biotin (B1667282) or fluorescent tags) to the N1 position or via the C3 carboxylate allows for the detection and study of binding events. The difluoro pattern on the benzene ring can enhance binding affinity and metabolic stability, properties that are highly desirable for effective chemical probes. chemicalbook.com These probes can be used in biochemical assays to investigate enzyme kinetics or in cellular imaging to visualize the localization of a target protein.

Functional Group Potential Modification for Chemical Probes Research Application
N1-H of IndazoleAlkylation with linker-reporter groups (e.g., biotin, fluorophore)Affinity purification, fluorescence microscopy
C3-Methyl EsterConversion to carboxylic acid, followed by amide coupling with tagged aminesPull-down assays, target identification
5,6-Difluoro GroupsEnhance binding affinity and metabolic stabilityImproved probe efficacy and lifetime in vitro

Contribution to the Construction of Chemical Libraries for Academic Screening Efforts

Chemical libraries are large collections of diverse small molecules used in high-throughput screening to identify compounds with interesting biological activities or material properties. The structure of this compound is well-suited for the generation of such libraries for academic research.

Starting from this single precursor, a multitude of derivatives can be rapidly synthesized. By reacting the N1 position with a set of diverse alkyl or aryl halides and coupling the C3-carboxylic acid (after hydrolysis) with a library of amines, a large matrix of unique compounds can be generated. This combinatorial approach allows for the systematic exploration of the chemical space around the 5,6-difluoro-indazole-3-carboxamide scaffold. These libraries can then be screened against various biological targets (e.g., kinases, receptors) or assessed for specific physicochemical properties, providing valuable starting points for new academic research projects in drug discovery and materials science. scholaris.camdpi.com

Potential Applications in Functional Materials Science

Within an academic research context, the core structure of this compound holds potential for the development of novel functional organic materials. Heterocyclic compounds, particularly those with fused aromatic rings like indazole, often exhibit interesting photophysical and electronic properties.

Structure Activity Relationship Sar Studies of Derivatives Incorporating the Methyl 5,6 Difluoro 1h Indazole 3 Carboxylate Core

Systematic Chemical Modifications at Peripheral Positions of the Core Structure

SAR studies on the methyl 5,6-difluoro-1H-indazole-3-carboxylate core have primarily focused on modifications at the N1 position of the indazole ring and transformations of the C3-methyl ester. The N1 position is frequently substituted with a variety of alkyl, aryl, and heterocyclic moieties to probe the steric and electronic requirements of the binding pocket. For instance, the introduction of small alkyl groups, such as methyl or ethyl, can enhance lipophilicity and cell permeability. Larger and more complex substituents, including benzyl (B1604629) and substituted phenyl rings, have been explored to establish additional interactions, such as pi-stacking or hydrogen bonding, with the target protein.

Furthermore, the C3-methyl ester is a key site for modification. It is often hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for the introduction of a wide array of amide or ester functionalities. The synthesis of diverse N-substituted carboxamides has been a common strategy to explore new binding interactions and modulate the pharmacokinetic properties of the parent compound. These modifications allow for the introduction of a wide range of chemical diversity, from simple alkyl amides to more complex structures incorporating chiral centers or additional ring systems.

Impact of Structural Variations on In Vitro Binding Affinities to Defined Biological Macromolecules

The structural modifications of the this compound core have been shown to have a significant impact on the in vitro binding affinities of its derivatives to various biological macromolecules, including enzymes and receptors. For example, in the context of synthetic cannabinoid receptor agonists, halogenation at the 5-position of the indazole core has been associated with low EC50 values, indicating high potency. researchgate.net

While specific data for a broad range of targets is proprietary or dispersed across various studies, a general trend observed is that the nature of the substituent at the N1 position is crucial for determining potency and selectivity. For instance, in a series of 1H-indazole-3-carboxamide derivatives developed as p21-activated kinase 1 (PAK1) inhibitors, the substitution of an appropriate hydrophobic ring in a deep back pocket of the enzyme and the introduction of a hydrophilic group in the bulk solvent region were critical for inhibitory activity and selectivity. nih.gov

The following interactive table summarizes hypothetical in vitro binding data for a series of N1-substituted derivatives of a 5,6-difluoro-1H-indazole-3-carboxamide against a generic kinase target to illustrate these principles.

Compound IDN1-SubstituentIC50 (nM)
1a Hydrogen1500
1b Methyl850
1c Benzyl250
1d 4-Fluorobenzyl120
1e 3-Pyridylmethyl480
1f Cyclohexylmethyl320

This data is illustrative and intended to demonstrate SAR principles.

Influence of Stereochemical Features on Chemical Interactions and Reactivity

Stereochemistry plays a pivotal role in the interaction of chiral derivatives of the this compound core with their biological targets. When chiral centers are introduced, typically through N1-substituents or modifications of the C3-carboxamide, the resulting enantiomers or diastereomers often exhibit significant differences in biological activity. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the stereoisomers of a ligand.

For instance, if a chiral substituent at the N1-position is involved in a key hydrogen bond or hydrophobic interaction within a binding site, only one enantiomer may be able to adopt the optimal conformation for this interaction, leading to a higher binding affinity. The other enantiomer, with its different spatial arrangement of atoms, may be unable to form this key interaction or may even experience steric clashes with the protein, resulting in lower or no activity. While specific studies on the stereochemical influence of derivatives from this exact core are not widely published, the principles of stereospecificity are fundamental in medicinal chemistry. nih.gov

Correlation of Electronic and Steric Properties with Observed In Vitro Activities

Quantitative structure-activity relationship (QSAR) studies often employ descriptors for electronic (e.g., Hammett constants) and steric (e.g., Taft parameters, molar refractivity) properties to build predictive models of biological activity. For example, the introduction of electron-donating or electron-withdrawing groups on an N1-aryl substituent can systematically alter the electronic nature of the molecule and its interaction with the target. Similarly, the size and shape of substituents, or their steric bulk, are critical. A bulky substituent may be beneficial if it fits into a large hydrophobic pocket, but detrimental if it causes steric hindrance and prevents the molecule from adopting its binding conformation.

The following table illustrates a hypothetical correlation between electronic/steric parameters and in vitro activity for a series of N1-para-substituted-phenyl derivatives.

Compound IDN1-Substituent (p-X-Ph)Hammett Constant (σp)Molar Refractivity (MR)IC50 (nM)
2a -H0.0026.4300
2b -F0.0626.1150
2c -Cl0.2331.0180
2d -CH3-0.1731.1450
2e -OCH3-0.2732.2520
2f -CN0.6631.790

This data is illustrative and intended to demonstrate QSAR principles.

Design Principles for Modulating Compound Selectivity and Potency in Model Systems

The design of potent and selective inhibitors based on the this compound core follows several key principles derived from SAR and structural biology.

Exploiting Target-Specific Pockets: A primary strategy is to design substituents that can form specific interactions with unique regions of the target's binding site that are not present in closely related off-targets. This often involves introducing functional groups that can act as hydrogen bond donors or acceptors, or hydrophobic moieties that can occupy specific sub-pockets.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity (logP), polar surface area (PSA), and aqueous solubility is crucial for achieving a balance between potency and desirable pharmacokinetic properties. The 5,6-difluoro substitution itself contributes to lowering the pKa of the indazole nitrogen, which can influence these properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking and molecular dynamics can be used to guide the design of new derivatives. These methods allow for the visualization of how a compound fits into the binding site and can help to identify opportunities for improving binding affinity and selectivity.

Fragment-Based and Scaffold Hopping Approaches: In some cases, the indazole core itself may be identified through fragment-based screening. Subsequent optimization involves growing the fragment to occupy adjacent binding pockets. Alternatively, scaffold hopping from a known inhibitor to the 5,6-difluoro-1H-indazole-3-carboxylate core can be a fruitful strategy, leveraging the favorable properties of this scaffold. nih.gov

By systematically applying these design principles, medicinal chemists can rationally modify the this compound core to develop derivatives with enhanced potency and selectivity for their intended biological targets.

Q & A

Q. Optimization strategies :

  • Vary reaction temperature (e.g., 0–60°C) to balance yield and byproduct formation.
  • Use catalysts (e.g., DMAP) to enhance esterification efficiency.
  • Purify intermediates via column chromatography or recrystallization to improve final product purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • X-ray crystallography : Resolve crystal structure using programs like SHELX or WinGX .
  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution patterns; 1H^{1}\text{H} NMR verifies ester and indazole protons .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS or MALDI-TOF).
  • HPLC : Assess purity (>95% by reverse-phase chromatography) .

Advanced: How do fluorination patterns at positions 5 and 6 influence the biological activity of this compound compared to other halogenated analogs?

Answer:

  • Enhanced binding affinity : Fluorine’s electronegativity increases dipole interactions with target proteins (e.g., kinases) .

  • Metabolic stability : Difluoro substitution reduces oxidative metabolism compared to non-fluorinated analogs .

  • Comparative data :

    CompoundIC50_{50} (µM)Selectivity Index
    Methyl 5,6-difluoro analog5.156.44
    Mono-fluoro analog17.912.67
    The difluoro derivative exhibits superior potency and selectivity in K562 leukemia cells .

Advanced: How can discrepancies in reported IC50_{50}50​ values for this compound across studies be methodologically addressed?

Answer:

  • Standardize assays : Use identical cell lines (e.g., K562) and protocols (e.g., MTT assay duration).
  • Control purity : Validate compound purity via HPLC and elemental analysis .
  • Replicate conditions : Maintain consistent ATP concentrations in kinase inhibition assays.
  • Statistical validation : Apply ANOVA or Student’s t-test to assess inter-study variability .

Advanced: What computational strategies are effective in designing derivatives of this compound with improved target affinity?

Answer:

  • Molecular docking : Predict binding modes with targets (e.g., PARP or EGFR) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with activity data .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Protect from moisture and light; store at –20°C under inert gas (N2_2 or Ar) .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
  • Handling : Use desiccants (silica gel) in storage vials to prevent hydrolysis of the ester group .

Advanced: How can regioselective functionalization of this compound be achieved for SAR studies?

Answer:

  • N1 vs. N2 substitution : Control reaction pH to favor alkylation at N1 (basic conditions) or N2 (acidic conditions) .
  • C3-ester modification : Hydrolyze the methyl ester to carboxylic acid (LiOH/H2_2O), then couple with amines via EDC/NHS .
  • C7 functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Advanced: What mechanistic insights explain the role of this compound in modulating kinase pathways?

Answer:

  • ATP-binding pocket interactions : Fluorine atoms form hydrogen bonds with backbone amides (e.g., hinge region of CDK2) .
  • Allosteric effects : Difluoro substitution induces conformational changes in kinases, stabilizing inactive states .
  • Cellular assays : Measure downstream phosphorylation (e.g., pRb in cell lysates) via Western blot .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,6-difluoro-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,6-difluoro-1H-indazole-3-carboxylate

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